2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Catalog No.
S6584911
CAS No.
2152673-80-6
M.F
C25H28BNO4
M. Wt
417.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-di...

CAS Number

2152673-80-6

Product Name

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

IUPAC Name

2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C25H28BNO4

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3

InChI Key

WPHHXAQXUQVEHH-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
  • Organic Synthesis

    The presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests this molecule could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are a powerful tool for constructing carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and other complex organic molecules .

  • Medicinal Chemistry

    The pyridine ring is a common scaffold found in many drugs. Modifying the pyridine ring with different substituents can lead to compounds with diverse biological activities. Therefore, 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could be a starting point for the development of new drugs, although further research would be necessary to determine its specific properties.

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the molecular formula C25H28BNO4 and a molecular weight of 417.31 g/mol. This compound features a pyridine core substituted with two benzyloxy groups and a boron-containing dioxaborolane moiety, which contributes to its unique chemical properties. The presence of the boron atom allows for potential applications in various

Due to its functional groups:

  • Boron Reactivity: The boron atom can undergo nucleophilic substitution reactions, making it useful in the synthesis of more complex organoboron compounds.
  • Nucleophilic Aromatic Substitution: The pyridine ring can engage in nucleophilic aromatic substitution, particularly at the 3-position due to the electron-withdrawing nature of the dioxaborolane group.
  • Cross-Coupling Reactions: It can act as a boronic acid derivative in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

While specific biological activity data for 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is limited, compounds containing similar structures have shown potential as:

  • Anticancer Agents: Boron-containing compounds are often investigated for their ability to enhance the efficacy of chemotherapeutic agents.
  • Pharmaceutical Intermediates: Its unique structure may be beneficial in drug development processes .

The synthesis of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves:

  • Formation of the Pyridine Ring: Starting from a suitable pyridine precursor.
  • Introduction of Benzyloxy Groups: This can be achieved through electrophilic aromatic substitution or via coupling reactions with benzyloxy derivatives.
  • Boronic Ester Formation: The dioxaborolane moiety is introduced through reactions involving boronic acid derivatives or by using boron reagents that can form stable esters with alcohols .

This compound has several potential applications:

  • Organic Synthesis: As a building block in the synthesis of more complex organic molecules.
  • Catalysis: Its boron functionality may enable its use as a catalyst or catalyst precursor in organic transformations.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are essential to understand its reactivity and potential biological effects. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with various biological targets.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its effects in biological systems .

Similar Compounds

Several compounds share structural similarities with 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These include:

Compound NameMolecular FormulaUnique Features
2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridineC19H21BNO3Lacks additional benzyloxy group
2-Benzyloxy-pyridineC12H11NOSimpler structure without boron
4-Borono-phenylboronic AcidC12H12B2O4Different functional groups but similar reactivity

Uniqueness

The uniqueness of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its dual functionality as both a boronic ester and a pyridine derivative with multiple substituents. This combination enhances its reactivity and potential application scope compared to simpler analogs .

Hydrogen Bond Acceptor Count

5

Exact Mass

417.2111385 g/mol

Monoisotopic Mass

417.2111385 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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